N-Boc-3-羧乙氧基-4-哌啶酮

描述

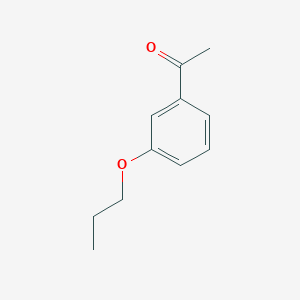

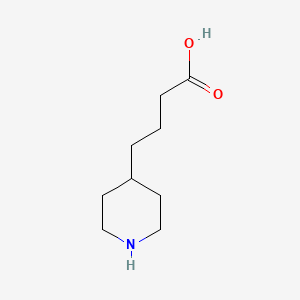

N-Boc-3-Carboethoxy-4-piperidone is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a piperidone ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboethoxy substituent. This compound is particularly relevant in the context of synthesizing chiral building blocks and complex heterocyclic structures that are prevalent in many biologically active molecules.

Synthesis Analysis

The synthesis of N-Boc-3-Carboethoxy-4-piperidone and related compounds involves several key steps, including protection of the amine group, functionalization of the piperidone ring, and the introduction of substituents that confer the desired biological activity. For instance, the synthesis of N-Boc-protected piperidinyl-pyrazole carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Additionally, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a related compound, has been achieved using an (R)-specific carbonyl reductase from Candida parapsilosis, demonstrating the potential for biocatalytic approaches in the synthesis of N-Boc-protected piperidines .

Molecular Structure Analysis

The molecular structure of N-Boc-3-Carboethoxy-4-piperidone is influenced by the presence of the Boc group and the carboethoxy substituent. Computational studies have been conducted to understand the impact of different solvents on the electronic properties of N-Boc-piperidine-4-carboxylic acid, a closely related compound. These studies include geometrical parameter analysis, vibrational analysis, and molecular docking to reveal protein interactions . The molecular structure is crucial for the biological activity of the compound, as seen in the structure-activity relationship studies of bis(arylidene)-4-piperidones .

Chemical Reactions Analysis

N-Boc-3-Carboethoxy-4-piperidone can undergo various chemical reactions, including conjugate additions, nucleophilic substitutions, and cyclization reactions. For example, conjugate addition reactions of N-Boc-protected pyridones with Grignard reagents have been reported, highlighting the reactivity of the carbonyl group in the piperidone ring . Furthermore, the synthesis of N-Boc-4-nitropiperidine from N-Boc-piperidone demonstrates the versatility of N-Boc-protected piperidones in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-3-Carboethoxy-4-piperidone are influenced by its functional groups. The Boc group provides steric bulk and protection for the amine, which can be removed under acidic conditions . The carboethoxy group is a common ester functionality that can be involved in hydrolysis and esterification reactions. The piperidone ring itself is a non-aromatic heterocycle that can participate in various ring transformations and serve as a scaffold for further functionalization .

科学研究应用

癌症研究中的合成和评估

N-Boc-3-羧乙氧基-4-哌啶酮及其衍生物在癌症研究中得到了广泛的探索。Ocasio-Malavé 等人 (2019 年) 的一项研究合成了新型 4-Boc-哌啶酮查耳酮,证明了对各种癌细胞系的细胞毒活性。这些化合物通过醛醇缩合制备,并显示出作为针对高度转移性癌细胞的新型细胞毒性剂的潜力 (Ocasio-Malavé 等人,2019 年)。

药物手性中间体的合成

N-Boc-3-羧乙氧基-4-哌啶酮是药物合成中至关重要的关键手性中间体。Chen 等人 (2017 年) 从副假丝酵母中鉴定出一种 R 型特异性羰基还原酶,用于不对称还原以产生 (S)-N-Boc-3-羟基哌啶,这是合成用于淋巴瘤治疗的依鲁替尼的关键中间体 (Chen、Yan 和 Xu,2017 年)。

抗肿瘤和抗氧化特性

研究表明,N-Boc-3-羧乙氧基-4-哌啶酮的衍生物具有抗肿瘤和抗氧化特性。例如,Kálai 等人 (2011 年) 合成了一系列 3,5-双(芳亚甲基)-4-哌啶酮化合物,在各种癌细胞系中显示出显着的抗癌功效,并表明具有作为安全有效的抗癌剂的潜力 (Kálai 等人,2011 年)。

在登革热病毒研究中的作用

在传染病方面,Osman 等人 (2017 年) 探索了 3,5-双(芳亚甲基)-4-哌啶酮类似物作为登革热蛋白酶抑制剂的潜力。他们对 DENV2 NS2B/NS3 蛋白酶表现出有希望的结果,突出了它们在开发新的登革热治疗方法中的作用 (Osman 等人,2017 年)。

新型合成路线的开发

研究还集中在为 N-Boc-3-羧乙氧基-4-哌啶酮衍生物开发新的合成路线。例如,Mullen 等人 (2010 年) 报告了 N-Boc 4-硝基哌啶的制备,证明了其在开发螺内酰胺哌啶的新合成路线中的效用 (Mullen、Miel 和 Mckervey,2010 年)。

安全和危害

N-Boc-3-Carboethoxy-4-piperidone may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation .

作用机制

Mode of Action

As an intermediate, the mode of action of N-Boc-3-Carboethoxy-4-piperidone is to participate in chemical reactions to form more complex molecules. It is often used as a protecting group in the synthesis of amino acids and amine compounds to protect their reactive sites .

Biochemical Pathways

The biochemical pathways involving N-Boc-3-Carboethoxy-4-piperidone are related to its role in the synthesis of other compounds. For instance, it can be synthesized by reacting 4-oxo-3-piperidinecarboxylate ethyl ester with N-tert-butoxycarbonyl piperazine .

Pharmacokinetics

0 to 660 °C), boiling point (3646±420 °C, predicted), and molecular weight (27131) can influence its behavior in a chemical reaction .

Result of Action

The result of the action of N-Boc-3-Carboethoxy-4-piperidone is the formation of more complex molecules with various biological activities. For example, it has been used in the synthesis of heteroaryl N-sulfonamides, which demonstrate cell-death .

Action Environment

The action of N-Boc-3-Carboethoxy-4-piperidone can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. It should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

属性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBVAMUCDQETDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423590 | |

| Record name | N-Boc-3-Carboethoxy-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98977-34-5 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98977-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-3-Carboethoxy-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)